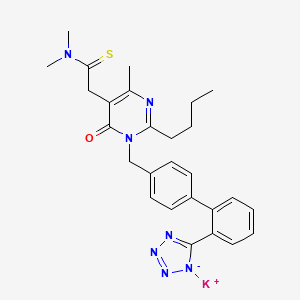

Fimasartan potassium anhydrous

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El fimasartan potásico anhidro es un antagonista del receptor de angiotensina II (ARB) no peptídico que se utiliza principalmente para el tratamiento de la hipertensión y la insuficiencia cardíaca. Actúa bloqueando el receptor de angiotensina II tipo 1 (AT1), lo que reduce la vasoconstricción y promueve la vasodilatación. Este compuesto se comercializa con el nombre de marca Kanarb y fue aprobado por primera vez para su uso en Corea del Sur en 2010 .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis del fimasartan potásico anhidro implica varios pasos clave:

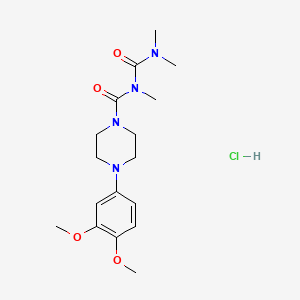

Materiales de partida: La síntesis comienza con 2-(2-butil-4-hidroxi-6-metilpirimidin-5-il)-N,N-dimetilacetanida y N-(trifenilmetil)-5-(4’-bromometil-bifenil-2-il) tetrazol.

Condiciones de reacción: Estos materiales de partida reaccionan en presencia de un hidruro de metal alcalino en un disolvente mixto de acetato de etilo y DMF para formar un compuesto intermedio.

Hidrólisis: El compuesto intermedio se somete a hidrólisis en condiciones ácidas para eliminar el grupo protector.

Tioamidación: El compuesto resultante se somete a una reacción de tioamidación con el reactivo de Lawesson.

Formación de sal: Finalmente, el compuesto reacciona con hidróxido de potasio en una mezcla de alcohol isopropílico y agua para formar fimasartan potásico anhidro

Métodos de producción industrial

La producción industrial de fimasartan potásico anhidro generalmente implica técnicas de compresión directa para evitar la pérdida de agua de cristalización y mantener la estabilidad del fármaco. Este método garantiza que la forma cristalina del fármaco permanezca sin cambios .

Análisis De Reacciones Químicas

El fimasartan potásico anhidro se somete a varios tipos de reacciones químicas:

Reducción: Las reacciones de reducción también son posibles, pero la información detallada sobre estas reacciones es limitada.

Sustitución: El fimasartan potásico anhidro puede participar en reacciones de sustitución, particularmente involucrando sus grupos funcionales.

Los reactivos comunes utilizados en estas reacciones incluyen metanol, acetonitrilo y tampón de fosfato dihidrógeno de potasio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

El fimasartan potásico anhidro tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza en el desarrollo de nuevos fármacos antihipertensivos y en estudios relacionados con antagonistas del receptor de angiotensina II.

Biología: La investigación se centra en sus efectos sobre las vías celulares y sus posibles efectos protectores contra diversas afecciones cardiovasculares.

Medicina: Los estudios clínicos han demostrado su eficacia en el tratamiento de la hipertensión y la insuficiencia cardíaca.

Mecanismo De Acción

El fimasartan potásico anhidro ejerce sus efectos bloqueando selectivamente el receptor de angiotensina II tipo 1 (AT1). La angiotensina II activa AT1, lo que lleva a la vasoconstricción y al aumento de la liberación de noradrenalina, lo que aumenta aún más la vasoconstricción mediante la acción en los receptores α1-adrenérgicos. Al antagonizar AT1, el fimasartan potásico anhidro previene la vasoconstricción y reduce la secreción de aldosterona, lo que lleva a un aumento de la natriuresis y una reducción del volumen sanguíneo. Estos efectos producen colectivamente un efecto antihipertensivo .

Comparación Con Compuestos Similares

El fimasartan potásico anhidro se compara con otros antagonistas del receptor de angiotensina II como losartán, candesartán, valsartán, telmisartán, olmesartán e irbesartán. El fimasartan es único debido a su mayor potencia y mayor duración de acción en comparación con el losartán. También tiene una mayor afinidad por el receptor AT1 y no exhibe efectos agonistas parciales en el receptor de angiotensina II en modelos animales .

Compuestos similares

- Losartán

- Candesartán

- Valsartán

- Telmisartán

- Olmesartán

- Irbesartán

El fimasartan potásico anhidro destaca por su estructura química única y su superior eficacia en la reducción de la presión arterial y la protección cardiovascular .

Propiedades

Número CAS |

1402813-38-0 |

|---|---|

Fórmula molecular |

C27H30KN7OS |

Peso molecular |

539.7 g/mol |

Nombre IUPAC |

potassium;2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide |

InChI |

InChI=1S/C27H30N7OS.K/c1-5-6-11-24-28-18(2)23(16-25(36)33(3)4)27(35)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26;/h7-10,12-15H,5-6,11,16-17H2,1-4H3;/q-1;+1 |

Clave InChI |

OCKQGXSJNJCCDO-UHFFFAOYSA-N |

SMILES canónico |

CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CC(=S)N(C)C)C.[K+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]-](/img/structure/B12751531.png)